molecular formula C13H18N2O3 B2731529 (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1212109-99-3

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B2731529
CAS No.: 1212109-99-3
M. Wt: 250.298
InChI Key: QPICREIKPLHRKG-JTQLQIEISA-N
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Description

(S)-6,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral tetrahydroisoquinoline derivative featuring:

  • Methoxy groups at the 6- and 7-positions, enhancing electron-donating properties and influencing binding interactions.
  • An N-methyl carboxamide group at the 3-position, contributing to hydrogen-bonding capacity and solubility.
  • S-configuration at the 3-position, critical for stereoselective biological activity.

Properties

IUPAC Name

(3S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-13(16)10-4-8-5-11(17-2)12(18-3)6-9(8)7-15-10/h5-6,10,15H,4,7H2,1-3H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPICREIKPLHRKG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1CC2=CC(=C(C=C2CN1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    N-Methylation: The N-methylation of the tetrahydroisoquinoline ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the N-methylated intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. In vitro tests have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μg/mL)
MCF-71.9
HCT-1162.3

These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells . The ability to cross the blood-brain barrier enhances its potential for treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, a dose-dependent reduction in cell viability was observed. The study concluded that the compound could be a promising candidate for further development in breast cancer therapies .
  • Neurodegenerative Disease Model : An animal model investigating the neuroprotective effects showed that administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups .

Mechanism of Action

The mechanism of action of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the biological context but may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituents/Functional Groups Stereochemistry Key Properties/Applications Reference
(S)-6,7-Dimethoxy-N-methyl-TIQ-3-carboxamide (Target) N-methyl carboxamide at C3 S at C3 Pharmaceutical intermediate
(R)-6,7-Dimethoxy-TIQ-1-carboxylic acid Carboxylic acid at C1 R at C1 Synthetic intermediate
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate Methyl ester at C3, phenyl at C1 1S,3S Organocatalyst for Diels-Alder reactions
Ethyl 6,7-dimethoxy-1-methyl-TIQ-2-carboxylate (6d) Ethyl ester at C2, methyl at N1 Not specified Known compound (literature reference)
6,7-Dimethoxy-1-methyl-N-phenyl-TIQ-2-carboxamide (6f) Phenylcarboxamide at C2, methyl at N1 Not specified Known compound (literature reference)
(3S)-6,7-Dimethoxy-TIQ-3-carboxylic acid Carboxylic acid at C3 S at C3 High TPSA (67.8), hydrogen-bond donor

Key Observations :

  • Carboxylic Acid vs. Carboxamide: The carboxylic acid derivatives (e.g., ) exhibit higher polarity (TPSA ~67.8) and lower membrane permeability compared to carboxamide analogs.
  • Stereochemical Impact: The S-configuration at C3 in the target compound contrasts with R-configuration in ’s C1-carboxylic acid derivative. Stereochemistry influences binding affinity; for example, (1S,3S)-methyl ester in showed efficacy as an organocatalyst due to precise spatial arrangement.
  • Substituent Effects : Phenyl or benzoyl groups (e.g., 6g, 6h in ) enhance aromatic stacking interactions but may reduce solubility. The target compound’s methoxy groups balance electron donation without excessive hydrophobicity.

Comparison :

  • Carboxylic acids (e.g., ) require careful pH control during crystallization, whereas carboxamides may involve coupling reactions (e.g., carbodiimide-mediated).
  • Organocatalysts like (1S,3S)-methyl ester () demand precise stereocontrol, achieved through chiral auxiliaries or asymmetric catalysis.

Biological Activity

(S)-6,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

1. Synthesis and Structural Properties

The synthesis of this compound involves several steps that ensure high yield and enantioselectivity. Recent methods have utilized chemoenzymatic approaches for the stereoselective preparation of isoquinoline derivatives. For instance, Fülöp et al. demonstrated a high-yield synthesis using a combination of Pomeranz–Fritsch cyclization and Petasis reaction techniques .

2.1 Antibacterial Activity

One of the notable biological activities of this compound is its ability to inhibit the New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. The compound has shown effective in vitro inhibition against this enzyme, which hydrolyzes most β-lactam antibiotics .

2.2 Anticancer Activity

In a study evaluating a series of tetrahydroisoquinoline derivatives, compounds related to (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline exhibited cytotoxic effects against cancer cell lines. Specifically, derivatives showed IC50 values comparable to established chemotherapeutics like verapamil in multidrug-resistant K562/A02 cells . The structure-activity relationship indicated that modifications at the 2-position significantly influenced their potency.

2.3 Cardioprotective Effects

Research has also highlighted the cardioprotective properties of this compound. A study investigated the effects on rat heart papillary muscle contractility and found that it positively influenced Na+/Ca2+-exchange mechanisms at concentrations ranging from 5 μM to 100 μM. This suggests potential applications in treating cardiac conditions .

3. Detailed Research Findings

Activity Mechanism Reference
AntibacterialInhibition of NDM-1 enzyme
AnticancerCytotoxicity against K562/A02 cells
CardioprotectivePositive inotropic effect on rat heart muscle

Case Study 1: Antibacterial Efficacy

A recent study demonstrated that (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline effectively inhibited NDM-1 activity in various bacterial strains. This finding positions the compound as a promising candidate for developing new antibiotics targeting resistant bacteria.

Case Study 2: Cancer Cell Line Evaluation

In vitro testing on K562 cell lines revealed that specific derivatives of this compound exhibited significant cytotoxicity with IC50 values as low as 0.65 μM. These results indicate its potential as a lead compound for further development in cancer therapy .

5. Conclusion

This compound presents a multifaceted profile with promising antibacterial and anticancer properties along with cardioprotective effects. Ongoing research into its mechanisms and efficacy will be crucial for future therapeutic applications.

Q & A

Q. What safety protocols are critical given structural similarities to neurotoxic agents (e.g., MPTP)?

  • Handling :
  • PPE (gloves, goggles) mandatory due to CNS penetration risks .
  • Avoid structural modifications introducing tertiary amines (linked to MPTP-like toxicity) .

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